4-diazenylbenzoic Acid

Description

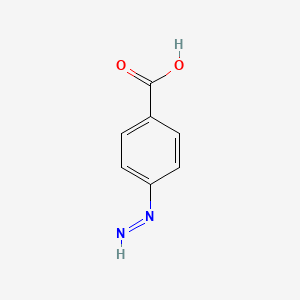

Structure

2D Structure

3D Structure

Properties

CAS No. |

54952-15-7 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4-diazenylbenzoic acid |

InChI |

InChI=1S/C7H6N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4,8H,(H,10,11) |

InChI Key |

HYEPJHSUUOPYIZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)O)N=N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Diazenylbenzoic Acid Derivatives

Classical Diazotization and Coupling Strategies for Diazenylbenzoic Acid Synthesis

The traditional and most widely employed method for the synthesis of 4-diazenylbenzoic acid derivatives involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction. acs.org This classical approach remains a staple in organic synthesis due to its reliability and versatility.

The synthesis of this compound typically begins with the diazotization of 4-aminobenzoic acid. This reaction is carried out in a cold acidic solution, usually with hydrochloric or sulfuric acid, by the dropwise addition of an aqueous solution of sodium nitrite (B80452). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent coupling step without isolation.

Mechanistic Considerations of Diazonium Salt Formation

The formation of the diazonium salt from a primary aromatic amine like 4-aminobenzoic acid proceeds through a well-established mechanism. In the presence of a strong acid, nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂), is protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of the amino group of 4-aminobenzoic acid then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium cation. libretexts.org The stability of aromatic diazonium salts, while greater than their aliphatic counterparts, is still limited, necessitating low temperatures (typically 0-5 °C) to prevent decomposition and the unwanted loss of nitrogen gas.

Electrophilic Aromatic Substitution in Coupling Reactions

The second stage of this classical synthesis is the azo coupling reaction, which is an electrophilic aromatic substitution. nih.gov The aryldiazonium cation, being a weak electrophile, reacts with an electron-rich aromatic compound, known as the coupling component. For the synthesis of various this compound derivatives, this coupling component can be a phenol (B47542), an aniline, or another activated aromatic system.

The diazonium ion attacks the para position of the activated aromatic ring of the coupling component. nih.gov If the para position is already occupied, the coupling occurs at an ortho position, although this is generally slower. The reaction is highly pH-dependent. For instance, coupling with phenols is typically carried out in mildly alkaline conditions to deprotonate the phenol to the more strongly activating phenoxide ion. Conversely, coupling with anilines is performed in weakly acidic to neutral conditions.

The azo group (-N=N-) is an electron-withdrawing group, which deactivates the benzene (B151609) ring it is attached to, making it less susceptible to further electrophilic substitution. libretexts.orgorganicchemistrytutor.comyoutube.comlibretexts.orgunizin.org Conversely, the carboxylic acid group (-COOH) is also a deactivating group and directs incoming electrophiles to the meta position. libretexts.orgyoutube.comlibretexts.orgunizin.org The interplay of these electronic effects is crucial when considering further functionalization of the this compound molecule.

Advanced Synthetic Routes and Functionalization Techniques

While classical methods are robust, modern organic synthesis has seen the development of more sophisticated techniques for the formation of the azo linkage and for the selective modification of the resulting molecules.

Palladium-Catalyzed Cross-Coupling for Azo Linkage Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis. While traditionally used for carbon-carbon bond formation, these methods have been adapted for the synthesis of azo compounds. In this context, aryl diazonium salts can serve as electrophilic partners in cross-coupling reactions with various organometallic reagents. acs.org For the synthesis of unsymmetrical azo compounds, including derivatives of this compound, palladium catalysts can facilitate the coupling of an aryl diazonium salt with an arylboronic acid (Suzuki-Miyaura coupling) or other organometallic species. nih.govnih.gov

These reactions offer the advantage of milder reaction conditions and greater functional group tolerance compared to some classical methods. The general mechanism involves the oxidative addition of the aryl diazonium salt to a palladium(0) complex, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the azo compound and regenerate the palladium(0) catalyst.

Selective Derivatization at Carboxylic Acid and Phenyl Moieties

The presence of two distinct functional moieties in this compound—the carboxylic acid group and the two phenyl rings—allows for a wide range of selective derivatization reactions.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid group can be readily converted into a variety of other functional groups.

Esterification: The formation of esters is a common derivatization. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.netiajpr.comdergipark.org.triiste.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate esterification under milder conditions.

Amidation: The synthesis of amides can be accomplished by reacting this compound with an amine. This reaction is often mediated by coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to activate the carboxylic acid. nih.govresearchgate.netresearchgate.netresearchgate.net Direct amidation can also be achieved at high temperatures or with the use of specific catalysts.

Functionalization of the Phenyl Moieties:

The two phenyl rings of this compound have different electronic properties. The ring bearing the carboxylic acid group is electron-deficient due to the electron-withdrawing nature of both the carboxyl and azo groups. The other phenyl ring's reactivity depends on the nature of the substituent introduced during the coupling reaction.

Electrophilic aromatic substitution on the phenyl ring containing the carboxylic acid group will be directed to the meta position relative to the carboxylic acid. However, the strong deactivating effect of both substituents makes such reactions challenging. In contrast, the other phenyl ring, if it contains an activating group from the coupling component (e.g., a hydroxyl or amino group), will be more susceptible to electrophilic substitution, with the position of substitution being directed by that activating group (typically ortho and para).

Green Chemistry Approaches in Diazenylbenzoic Acid Synthesis

In recent years, there has been a significant drive towards developing more environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.

Solvent-Free Synthesis: One approach involves carrying out the diazotization and coupling reactions under solvent-free conditions, often by grinding the reactants together. nih.govorganicchemistrytutor.comyoutube.comlibretexts.org This method significantly reduces the use of volatile and often hazardous organic solvents. The use of solid acid catalysts, such as nano-γ-Al2O3/Ti(IV) or sulfonic acid functionalized magnetic nanoparticles, can facilitate these solvent-free reactions. organicchemistrytutor.comyoutube.comnih.govresearchgate.netmdpi.comoru.edu

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the rate of many organic reactions, including the synthesis of azo dyes. nih.govnih.govtsijournals.com This technique can lead to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. researchgate.net Microwave-assisted diazotization and coupling reactions have been successfully employed for the synthesis of various azo compounds. researchgate.netresearchgate.net

These green chemistry approaches not only reduce the environmental impact of the synthesis but can also offer economic benefits through reduced energy consumption and solvent usage.

Advanced Structural Characterization and Spectroscopic Elucidation of Diazenylbenzoic Acid Systems

Single-Crystal X-ray Diffraction Analysis of 4-Diazenylbenzoic Acid and Its Co-crystals

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the solid-state structure of a crystalline compound, providing precise atomic coordinates. This technique has been pivotal in understanding the molecular geometry and supramolecular organization of this compound derivatives and their co-crystals. nih.govresearchgate.netmdpi.comnih.gov

Studies on derivatives such as (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid reveal that the molecule adopts an E conformation about the central azo (—N=N–) linkage. iucr.orgnih.govnih.gov This trans configuration is the more stable isomer for azobenzene (B91143) derivatives. The azo bond length is typically found to be around 1.248 Å. iucr.orgnih.gov

A key geometric feature of these systems is the relative orientation of the two aromatic rings. In many reported crystal structures, the benzene (B151609) rings are observed to be nearly coplanar, with a very small dihedral angle between them, often in the range of 1.3° to 7°. iucr.orgnih.gov The carboxylic acid group attached to the benzene ring also tends to be nearly coplanar with the ring to which it is attached. nih.gov

| Parameter | Typical Value |

|---|---|

| Azo Group Conformation | E (trans) |

| N=N Bond Length | ~1.248 Å |

| Dihedral Angle Between Benzene Rings | ~1.4° |

The solid-state architecture of this compound systems is dominated by a network of non-covalent interactions. The most prominent of these is the hydrogen bonding involving the carboxylic acid functional group. Molecules typically link via pairs of O—H⋯O hydrogen bonds, forming centrosymmetric inversion dimers. iucr.orgnih.gov This is a common and robust supramolecular synthon for carboxylic acids.

These primary dimer units are further organized into more complex structures through weaker interactions. C—H⋯O hydrogen bonds often connect the dimers into extended, two-molecule-thick ribbons. iucr.orgresearchgate.net These ribbons can then be linked into larger two-dimensional slabs through C—H⋯π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of a benzene ring on an adjacent molecule. iucr.orgnih.govresearchgate.net This hierarchical assembly of molecules, guided by a combination of strong and weak hydrogen bonds and π-interactions, defines the final crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, and the connectivity between them.

The ¹H NMR spectrum of a this compound derivative shows characteristic signals for the protons in different chemical environments. Aromatic protons typically resonate in the downfield region, usually between 7.5 and 8.5 ppm. tandfonline.comijstr.org The protons on the benzene ring attached to the carboxylic acid group are distinct from those on the other ring. For instance, in (E)-4-((4-mercaptophenyl)diazenyl)benzoic acid, the aromatic protons appear as doublets and multiplets in the range of 7.80-8.13 ppm. ijstr.org The acidic proton of the carboxyl group is highly deshielded and appears as a singlet much further downfield, often above 13.0 ppm. ijstr.org

The ¹³C NMR spectrum provides complementary information. The carbon atom of the carboxyl group (C=O) is typically observed in the range of 167-173 ppm. rsc.orgchemicalbook.com The aromatic carbons resonate in the region of approximately 120-155 ppm. The specific chemical shifts can be used to confirm the substitution pattern on the aromatic rings.

| Atom | Nucleus | Typical Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid Proton | ¹H | > 13.0 |

| Aromatic Protons | ¹H | 7.5 - 8.5 |

| Carboxylic Carbon | ¹³C | 167 - 173 |

| Aromatic Carbons | ¹³C | 120 - 155 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and confirming molecular structures. pnas.org

COSY (Correlation Spectroscopy) reveals scalar couplings between protons, typically over two to three bonds (³JHH). researchgate.net This helps to identify which protons are adjacent in the molecule, allowing for the mapping of proton spin systems within the aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This is a powerful method for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. pnas.orgprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netlibretexts.org This is particularly useful for determining stereochemistry and conformation. For azobenzene derivatives, NOESY can confirm through-space proximity between protons on different aromatic rings or between protons on the rings and substituents, helping to solidify the assignment of the E or Z configuration. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.govnih.gov

In this compound, key vibrational modes include:

O-H Stretch: The carboxylic acid O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, where carboxylic acid dimers are formed, this vibration appears as a very broad and strong absorption band in the FT-IR spectrum, typically centered in the 2500–3300 cm⁻¹ region. nih.gov

C=O Stretch: The carbonyl (C=O) stretching mode of the carboxylic acid is also affected by hydrogen bonding. In the dimeric form, this band is typically observed in the FT-IR spectrum around 1680–1710 cm⁻¹. ijstr.org

N=N Stretch: The azo group's N=N stretching vibration is often weak in the FT-IR spectrum but can be more prominent in the Raman spectrum. For trans-azobenzene derivatives, this mode is typically found in the 1400–1450 cm⁻¹ region.

Aromatic C=C Stretches: The stretching vibrations of the aromatic rings appear in the 1450–1600 cm⁻¹ region. researchgate.net

The presence of the broad O-H stretch and the position of the C=O stretch are strong spectroscopic evidence for the formation of hydrogen-bonded dimers in the solid state. In some co-crystals with strong hydrogen bond acceptors like pyridines, new broad bands characteristic of strong O-H···N interactions can appear in the FT-IR spectrum. nih.gov

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (Dimer) | 2500 - 3300 | Very broad, strong (FT-IR) |

| C=O Stretch | Carboxylic Acid (Dimer) | 1680 - 1710 | Strong (FT-IR) |

| Aromatic C=C Stretches | Benzene Rings | 1450 - 1600 | Multiple bands |

| N=N Stretch | Azo Group (trans) | 1400 - 1450 | Often weak in FT-IR, stronger in Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Solvatochromic Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic structure of this compound, also known as azobenzene-4-carboxylic acid. The molecule's characteristic photochromism is rooted in the electronic transitions within the azobenzene chromophore. researchgate.net The UV-Vis spectrum of this compound is typically dominated by two distinct absorption bands corresponding to different electronic transitions. libretexts.org

The first is a high-intensity band observed in the UV region, generally between 320-360 nm. This absorption is attributed to the π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the aromatic rings and the azo group (-N=N-). libretexts.orguzh.ch The second significant band is found at longer wavelengths, in the visible region (around 440-450 nm), and is of much lower intensity. mdpi.com This band corresponds to the n → π* transition, which is a formally forbidden transition involving the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atoms, to a π* antibonding orbital. shu.ac.ukyoutube.com

The position and intensity of these bands are highly sensitive to the isomerization state of the azo group. The more stable trans-isomer exhibits a strong π → π* absorption and a weak n → π* absorption. Upon irradiation with UV light (e.g., ~365 nm), the molecule undergoes isomerization to the cis-form. This structural change leads to a noticeable alteration in the UV-Vis spectrum: the intensity of the π → π* band decreases (hypochromic effect), while the intensity of the n → π* band increases (hyperchromic effect). nih.gov This reversible photo-isomerization is the basis for the application of azobenzene derivatives in molecular switches and photoresponsive materials. researchgate.netnih.gov

Furthermore, this compound exhibits solvatochromic behavior, where the absorption maxima of its electronic transitions shift in response to the polarity of the solvent. nih.gov The n → π* transition typically undergoes a hypsochromic (blue) shift in polar, protic solvents. This is because the lone pair electrons on the nitrogen atoms are stabilized by hydrogen bonding with the solvent, which increases the energy gap for the transition. tanta.edu.eg Conversely, the π → π* transition often shows a bathochromic (red) shift in more polar solvents, as the excited state (π*) is generally more polar than the ground state (π) and is thus stabilized to a greater extent by polar solvent molecules. tanta.edu.eg This solvent-dependent behavior is a critical consideration in the design of azobenzene-based sensors and materials. elsevierpure.com

Table 1: Representative UV-Vis Absorption Data for this compound Derivatives

| Isomer | Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Solvent Effects |

|---|---|---|---|---|

| trans | π → π | ~320-360 nm | High (~10,000-30,000 L mol⁻¹ cm⁻¹) | Bathochromic (red) shift in polar solvents |

| trans | n → π | ~440-450 nm | Low (~400-1000 L mol⁻¹ cm⁻¹) | Hypsochromic (blue) shift in polar solvents |

| cis | π → π | ~280-300 nm | Lower than trans-isomer | Less pronounced solvent effects |

| cis | n → π | ~430-440 nm | Higher than trans-isomer | Less pronounced solvent effects |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (Excluding Basic Identification)

Mass spectrometry (MS) provides crucial information beyond simple molecular weight confirmation, offering deep insights into the structural integrity and fragmentation pathways of this compound. In advanced MS techniques, such as tandem mass spectrometry (MS/MS), the molecular ion ([M]+• or [M-H]−) is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic pattern of fragment ions.

For this compound (molecular weight: 226.21 g/mol ), the fragmentation pattern is dictated by the presence of the carboxylic acid group and the stable aromatic azobenzene core. In positive-ion mode, the analysis typically begins with the protonated molecule [M+H]+ at an m/z of 227. In negative-ion mode, the deprotonated molecule [M-H]− at m/z 225 is the precursor.

The fragmentation pathways for aromatic carboxylic acids are well-established. miamioh.edu A primary fragmentation event involves the loss of the hydroxyl group (-OH), resulting in a prominent peak at m/z 209 ([M+H-H₂O]+). Another key fragmentation is the loss of the entire carboxyl group as formic acid (HCOOH) or through sequential losses of H₂O and CO, leading to a fragment corresponding to the azobenzene cation.

A particularly diagnostic fragmentation pathway for benzoic acid and its derivatives is the cleavage of the C-C bond between the phenyl ring and the carboxyl group. docbrown.info This leads to two highly characteristic fragments:

The Benzoyl-type Cation ([C₆H₅N₂C₆H₄CO]⁺): This ion, formed by the loss of a hydroxyl radical ([M-OH]⁺), is often observed.

The Phenyl-type Cation ([C₆H₅N₂C₆H₄]⁺): Formed by the loss of the entire COOH group (a mass loss of 45 Da), this results in a significant ion at m/z 181 ([M-COOH]⁺). docbrown.infolibretexts.org

Subsequent fragmentation can involve the cleavage of the azo bond itself or the aromatic rings. The loss of a stable dinitrogen molecule (N₂) is a characteristic fragmentation of azo compounds, which would lead to a biphenyl (B1667301) fragment ion. Further fragmentation of the phenyl rings can produce smaller ions, such as the phenyl cation at m/z 77, which is a hallmark of monosubstituted benzene compounds. docbrown.info The analysis of these pathways allows for the unambiguous structural confirmation of different parts of the molecule.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 227 ([M+H]⁺) | 209 | H₂O (18 Da) | Acylium ion |

| 227 ([M+H]⁺) | 199 | CO (28 Da) | Loss of carbonyl from acylium ion |

| 227 ([M+H]⁺) | 182 | HCOOH (46 Da) | Azobenzene cation |

| 225 ([M-H]⁻) | 181 | CO₂ (44 Da) | Decarboxylated anion |

| Any major fragment | 154 | N₂ (28 Da) | Biphenyl-type fragment |

| Any major fragment | 105 | C₆H₄N₂ (104 Da) | Benzoyl cation [C₆H₅CO]⁺ |

| Any major fragment | 77 | C₆H₄N₂CO (132 Da) | Phenyl cation [C₆H₅]⁺ |

Thermal Analysis Techniques (TGA, DSC) for Phase Transition Behavior and Thermal Stability Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, phase transitions, and decomposition profile of this compound. abo.fi These methods provide critical data for material processing and application suitability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. iitk.ac.in A DSC thermogram for this compound would typically show a sharp endothermic peak corresponding to its melting point. researchgate.net For azobenzene derivatives, the melting temperature can be influenced by the substituent groups and the isomeric state (trans isomers generally have higher melting points than cis isomers due to better crystal packing). Following the melting endotherm, at higher temperatures, one or more exothermic peaks may be observed, indicating decomposition processes. core.ac.uk For some azobenzene-based compounds, particularly those designed for liquid crystal applications, DSC can also reveal subtle phase transitions between different crystalline (K), smectic (Sm), and nematic (N) phases before reaching the isotropic liquid (I) state. unibuc.ro

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in The TGA curve for this compound would show a stable baseline at lower temperatures, indicating no mass loss. The onset temperature (T_onset) of mass loss signifies the beginning of thermal decomposition. unibuc.ro The decomposition of this compound likely occurs in one or more steps. The initial mass loss could be associated with decarboxylation (loss of CO₂), followed by the fragmentation of the azobenzene backbone at higher temperatures. The TGA curve provides quantitative information on the percentage of mass lost at each stage and the temperature at which the maximum rate of decomposition occurs (T_max). This data is crucial for defining the upper temperature limit for the material's use. unibuc.ro

Table 3: Representative Thermal Analysis Data for an Aromatic Azo-Carboxylic Acid

| Analysis Technique | Event | Typical Temperature Range | Observation |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | >200 °C | Sharp endothermic peak |

| DSC | Decomposition | >300 °C | Broad exothermic peak(s) |

| TGA | Onset of Decomposition (T_onset) | ~300-350 °C | Initial point of mass loss |

| TGA | Maximum Decomposition Rate (T_max) | ~350-400 °C | Peak of the derivative weight loss curve |

| TGA | Residual Mass | >500 °C | Percentage of material remaining after heating |

Electronic, Photophysical, and Photoresponsive Properties

Photoisomerization Mechanisms of the Diazenyl (Azo) Group (E/Z Isomerism)

The hallmark of azobenzene-containing molecules, including 4-diazenylbenzoic acid, is their ability to undergo reversible isomerization between two geometric isomers: the thermodynamically more stable E (trans) isomer and the metastable Z (cis) isomer. worldwidejournals.com This transformation can be triggered by light or heat. The E isomer has a planar structure, while the Z isomer is non-planar. worldwidejournals.com This structural change is the basis for their application as molecular switches.

Upon absorption of light, typically in the UV-A or blue region of the spectrum, the E isomer is excited to a higher electronic state (S1 or S2), from which it can relax to the Z isomer. The reverse Z to E isomerization can be induced by irradiation with light of a different wavelength (often in the visible region) or by thermal relaxation in the dark.

Two primary mechanisms have been proposed for the photoisomerization of the azo group:

Rotation: This mechanism involves the rotation around the N=N double bond in the excited state, where the π-bond is weakened. This pathway is often associated with a dipolar transition state, and its rate can be influenced by the polarity of the solvent. longdom.org

Inversion: This pathway involves a change in the geometry of one of the nitrogen atoms from sp² to sp hybridization, leading to a linear transition state. The N=N double bond remains intact during this process. The inversion mechanism is generally less sensitive to solvent polarity. longdom.org

The operative mechanism can depend on the specific electronic properties of the azobenzene (B91143) derivative, the nature of its substituents, and the surrounding environment.

The kinetics of the E ↔ Z isomerization are a critical aspect of the photoresponsive behavior of this compound. The forward (E → Z) photoisomerization is typically a very fast process, occurring on the picosecond to femtosecond timescale. The reverse (Z → E) isomerization can be triggered by light or can occur thermally.

The thermal back-isomerization (Z → E) is a first-order kinetic process, and its rate is highly dependent on the substitution pattern of the azobenzene core and the solvent. Electron-withdrawing groups, such as the carboxylic acid group in this compound, can influence the rate of thermal relaxation. The stability of the Z-isomer is a key thermodynamic parameter, often expressed as its thermal half-life (t½), which is the time it takes for half of the Z-isomers to revert to the E-form at a given temperature. For some azobenzene derivatives, this half-life can range from milliseconds to hours or even days. researchgate.net

The activation energy (Ea) for the thermal Z → E isomerization provides insight into the energy barrier that must be overcome for the process to occur. Studies on related azobenzene carboxylic acids have shown that the solvent can affect this energy barrier. researchgate.net

When a solution of an azobenzene derivative is irradiated with light of a specific wavelength, a dynamic equilibrium between the E and Z isomers is established, known as the photostationary state (PSS). wikipedia.org The composition of the PSS (the ratio of [Z]/[E] isomers) depends on several factors, including the wavelength of irradiation, the molar absorption coefficients of the E and Z isomers at that wavelength, and the quantum yields of the forward and reverse photoisomerization reactions. wikipedia.orgnih.gov

By carefully selecting the irradiation wavelength, it is possible to enrich the mixture with one isomer over the other. For example, irradiation at a wavelength where the E isomer absorbs strongly and the Z isomer absorbs weakly will lead to a high proportion of the Z isomer in the PSS. Conversely, irradiating at a wavelength where the Z isomer has a significant absorption will favor the back-conversion to the E form. The ability to control the isomeric ratio with light is fundamental to the function of these molecules as switches. nih.gov The photochromic transformations are generally highly reversible over many cycles, although photodegradation can occur under prolonged or high-intensity irradiation.

Solvatochromism and Mechanochromism in Diazenylbenzoic Acid Systems

The electronic absorption and emission properties of this compound are sensitive to its local environment, a phenomenon known as solvatochromism. Mechanochromism, a change in color in response to mechanical force, has also been observed in azobenzene-containing systems.

Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption and emission bands of a chromophore with a change in the polarity of the solvent. In the case of this compound and related donor-acceptor azobenzene derivatives, the electronic transitions can be sensitive to the solvent environment.

The UV-Vis absorption spectrum of azobenzenes typically shows two characteristic absorption bands:

A strong band in the UV region (around 320-360 nm) corresponding to the π→π* transition.

A weaker band in the visible region (around 440-450 nm) corresponding to the n→π* transition, which is formally forbidden by symmetry in the E-isomer of unsubstituted azobenzene but becomes more allowed with substitution.

In polar solvents, a bathochromic (red) shift of the π→π* transition is often observed. This is because the excited state is typically more polar than the ground state, and is therefore stabilized to a greater extent by polar solvents. longdom.orgacademie-sciences.fr The n→π* transition, on the other hand, may exhibit a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atoms through hydrogen bonding. biointerfaceresearch.com

The following table illustrates the effect of solvent polarity on the absorption maximum (λmax) of azobenzene derivatives, demonstrating the solvatochromic effect.

| Solvent | Polarity (ET(30)) | λmax (nm) of 4-(Phenylazo)benzoic acid | λmax (nm) of 2-(4-Hydroxyphenylazo)benzoic acid |

|---|---|---|---|

| Dioxane | 36.0 | 326 | 345 |

| Acetonitrile | 46.0 | 327 | 348 |

| Methanol | 55.5 | 325 | 350 |

| Water | 63.1 | 320 | 352 |

Data adapted from spectral studies of 4-(Phenylazo)benzoic acid and a hydroxy derivative, showing shifts in absorption maxima with solvent polarity. worldwidejournals.com

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Hydroxy-Diazenylbenzoic Acid Derivatives

In azobenzene derivatives that contain a hydroxyl group ortho to the azo linkage, a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) can occur. nih.govnih.gov Upon photoexcitation, the acidity of the phenolic proton and the basicity of a nitrogen atom in the azo group increase, facilitating the transfer of the proton from the hydroxyl group to the azo nitrogen within the excited state. nih.gov

This process leads to the formation of a transient keto-tautomer in the excited state, which has a different electronic structure and, consequently, different emission properties compared to the initial enol form. A key characteristic of ESIPT is a large Stokes shift, which is the difference in energy between the absorption and emission maxima. This large shift is due to the energy relaxation associated with the proton transfer and the subsequent emission from the tautomeric form.

The ESIPT process can be represented as: Enol (ground state) + hν → Enol* (excited state) → Keto* (excited state tautomer) → Keto (ground state) + hν' (fluorescence) → Enol (ground state)

This phenomenon is highly sensitive to the molecular structure and the environment. Solvents that can form hydrogen bonds may compete with the intramolecular hydrogen bond, thereby influencing the efficiency of the ESIPT process. The presence of the carboxylic acid group in hydroxy-diazenylbenzoic acid derivatives can also modulate the electronic properties and thus the ESIPT behavior.

Quantum Yields and Photostability of this compound Chromophores

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed by the reactant. nih.gov The photoisomerization quantum yield is a crucial parameter for photoswitchable molecules as it determines the efficiency of the light-induced transformation. nih.gov

The quantum yield for the E → Z isomerization (ΦE→Z) and the reverse process (ΦZ→E) of azobenzene derivatives can be influenced by several factors, including the excitation wavelength, solvent, temperature, and the substitution pattern on the aromatic rings. researchgate.net For many azobenzenes, the quantum yields are wavelength-dependent.

The photostability of a chromophore refers to its ability to withstand repeated cycles of photoexcitation and relaxation without undergoing irreversible chemical degradation. While the E ↔ Z isomerization is a reversible process, side reactions such as photocyclization or photooxidation can occur, leading to a loss of photochromic activity over time. The photostability of this compound is an important consideration for its practical applications, particularly in materials that are exposed to light for extended periods. The carboxylic acid group and other substituents can affect the photostability by altering the electronic structure and the energy of the excited states.

The following table provides representative photoisomerization quantum yields for some azobenzene derivatives.

| Compound | Solvent | Φ (E→Z) | Φ (Z→E) | Excitation λ (nm) for E→Z |

|---|---|---|---|---|

| Azobenzene | n-Hexane | 0.11 | 0.42 | 313 |

| 4-Aminoazobenzene | Ethanol | 0.03 | 0.14 | 436 |

| 4-Nitroazobenzene | n-Hexane | 0.08 | - | 313 |

Representative quantum yields for azobenzene and substituted derivatives. The values can vary significantly with experimental conditions. Data compiled from various photochemical studies.

Energy Transfer and Charge Transfer Dynamics in Diazenylbenzoic Acid Conjugates

The dynamics of energy transfer and charge transfer are fundamental to understanding the photoresponsive behavior of molecules derived from this compound. These processes, occurring on femtosecond to nanosecond timescales, dictate the efficiency of light-induced isomerization and other photophysical phenomena. When this compound is conjugated with other molecular entities, such as chromophores, nanoparticles, or semiconductor materials, intricate energy and charge transfer pathways can be established.

Energy Transfer Mechanisms

In conjugates containing this compound, photoexcitation can lead to the transfer of electronic energy from one component of the conjugate to another. A primary mechanism governing this process is Förster Resonance Energy Transfer (FRET), a non-radiative dipole-dipole coupling phenomenon. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the energy donor and the absorption spectrum of the energy acceptor, as well as the distance and relative orientation of the two.

Charge Transfer Dynamics

Upon photoexcitation, this compound and its derivatives can engage in photoinduced electron transfer (PET), a process central to their application in molecular electronics and photocatalysis. In a typical donor-acceptor conjugate, the absorption of a photon can promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), creating an excited state. If the energetic alignment is favorable, an electron can then be transferred from the donor component to the acceptor component, resulting in a charge-separated state.

The dynamics of charge separation and subsequent charge recombination are critical for the efficiency of any process that relies on this charge-separated state. These dynamics are often investigated using time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, which can monitor the formation and decay of transient species on ultrafast timescales researchgate.netresearchgate.net.

In the context of this compound conjugates, the azobenzene core can act as either an electron donor or acceptor depending on the nature of the linked moiety. The carboxylic acid group facilitates anchoring to semiconductor surfaces, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), creating interfaces where interfacial charge transfer can occur researchgate.net. The efficiency of this charge injection from the dye to the semiconductor is a key parameter in the performance of dye-sensitized solar cells.

While extensive research has been conducted on the charge transfer dynamics of various organic dyes on semiconductor surfaces, detailed studies providing specific kinetic data and quantum yields for this compound conjugates are limited in the publicly accessible literature. The general understanding is that the process is typically ultrafast, occurring on the femtosecond to picosecond timescale, and is influenced by factors such as the solvent environment, the nature of the linker, and the electronic coupling between the this compound moiety and the conjugated partner rsc.orgresearchgate.net.

The following table summarizes hypothetical parameters that would be relevant for characterizing the energy and charge transfer dynamics in a this compound conjugate, for illustrative purposes, as specific experimental data is not available in the provided search results.

| Parameter | Symbol | Typical Range | Significance |

| Förster Radius | R₀ | 10 - 100 Å | Critical distance for 50% FRET efficiency. |

| Energy Transfer Rate | k_ET | 10⁸ - 10¹⁰ s⁻¹ | Rate at which energy is transferred from donor to acceptor. |

| Charge Separation Rate | k_CS | 10¹⁰ - 10¹³ s⁻¹ | Rate of photoinduced electron transfer to form a charge-separated state. |

| Charge Recombination Rate | k_CR | 10⁷ - 10¹¹ s⁻¹ | Rate of electron transfer from the acceptor back to the donor, returning the system to the ground state. |

| Quantum Yield of Charge Separation | Φ_CS | 0.1 - 0.9 | Efficiency of forming a charge-separated state per absorbed photon. |

Supramolecular Chemistry and Self Assembly of Diazenylbenzoic Acid Derivatives

Hydrogen Bonding Networks in Diazenylbenzoic Acid Crystals and Solution Aggregates

Hydrogen bonding is a primary directional force governing the assembly of 4-diazenylbenzoic acid derivatives. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to highly predictable and stable structural motifs in both solid-state crystals and solution.

A ubiquitous feature in the crystal structure of carboxylic acids, including this compound derivatives, is the formation of cyclic dimers. nih.govyoutube.com In this arrangement, two molecules are joined by a pair of O—H⋯O hydrogen bonds, creating a stable eight-membered ring motif. youtube.com This specific and robust interaction is known as a supramolecular synthon, a reliable building block in crystal engineering.

| Interaction Type | Description | Typical Role in Structure |

| O—H⋯O | Strong hydrogen bond between carboxylic acid groups. | Formation of stable, cyclic inversion dimers. iucr.orgnih.gov |

| C—H⋯O | Weaker hydrogen bond connecting dimers. | Links dimers into ribbons or chains. iucr.org |

| O—H⋯N | Hydrogen bond in co-crystals with nitrogen-containing molecules. | Formation of extended supramolecular chains. nih.gov |

π-π Stacking Interactions in Azoaromatic Systems

The extended aromatic system of this compound, composed of two phenyl rings linked by an azo group, facilitates π-π stacking interactions. These non-covalent forces arise from the electrostatic and dispersive interactions between the electron clouds of adjacent aromatic rings. libretexts.orgwikipedia.org Such interactions are crucial for stabilizing the packing of molecules in crystals and play a significant role in the formation of ordered liquid crystalline phases. mdpi.com

Aromatic stacking can occur in several geometries, including face-to-face or displaced arrangements, where the rings are parallel but offset. libretexts.org The strength and nature of these interactions can be influenced by substituents on the aromatic rings. Electron-withdrawing or electron-donating groups can alter the quadrupole moment of the rings, thereby tuning the stacking energy. nih.gov In addition to direct π-π stacking, weaker C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, can further consolidate the crystal structure, connecting molecular layers and chains. nih.gov

Formation of Co-crystals and Inclusion Complexes with Macrocyclic Hosts (e.g., Cyclodextrins, Cucurbiturils)

Beyond self-assembly, this compound derivatives can form structured assemblies with other molecules. This leads to the creation of co-crystals and inclusion complexes with unique properties.

Co-crystals: These are crystalline structures composed of two or more different molecules held together by non-covalent interactions. A co-crystal of 2-[(4-hydroxy-phenyl-diazen-yl)benzoic acid has been reported where supramolecular chains are formed through a combination of O-H⋯N and C-H⋯O contacts, demonstrating how specific synthons can be designed to build complex architectures. nih.gov

Inclusion Complexes with Cyclodextrins: Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. mdpi.com They can encapsulate nonpolar guest molecules, or parts of molecules, in aqueous solutions. The aromatic rings of this compound derivatives are hydrophobic and can be included within the cavity of cyclodextrins, such as beta-cyclodextrin. nih.govnih.gov This encapsulation can improve the solubility and stability of the guest molecule. nih.govmdpi.com Studies on similar 4-substituted benzoic acids show that the aromatic ring of the guest molecule is typically located inside the cyclodextrin cavity. nih.gov

Inclusion Complexes with Cucurbiturils: Cucurbiturils are barrel-shaped macrocyclic hosts with a hydrophobic cavity and two polar, carbonyl-fringed portals. Cucurbit semanticscholar.orguril (CB semanticscholar.org), with its large cavity, is capable of encapsulating two guest aromatic rings simultaneously. mdpi.com A derivative, (E)-4-((4-aminophenyl)diazenyl)benzoic acid, has been shown to form supramolecular assemblies with CB semanticscholar.org, demonstrating the potential for these macrocycles to mediate the formation of complex, multi-component systems. researchgate.net The driving force for complex formation includes not only hydrophobic interactions but also hydrogen bonding between the host's carbonyl portals and suitable functional groups on the guest molecule. nih.gov

Self-Assembly into Ordered Nanostructures and Liquid Crystalline Phases

The interplay of hydrogen bonding, π-π stacking, and other van der Waals forces enables derivatives of this compound to self-assemble into highly ordered, functional structures on the nanoscale and to exhibit liquid crystalline behavior. nih.govrsc.orgnih.gov

Many derivatives of this compound are thermotropic liquid crystals, meaning they exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states as a function of temperature. ijstr.org The rigid, rod-like shape of the azobenzene (B91143) core is conducive to the formation of these ordered fluid phases.

Commonly observed mesophases include the nematic phase, where the molecules have long-range orientational order but no positional order, and smectic phases, which possess both orientational order and some degree of positional order (often in layers). researchgate.net For example, (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid exhibits a nematic phase between 190 °C and 218 °C. iucr.org The specific type of mesophase and the temperature range over which it is stable are highly dependent on the nature of the functional groups attached to the molecular core.

| Compound Derivative | Mesophase Type(s) | Transition Temperatures (°C) |

| (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid | Nematic (N) | Cr 190 N 218 I iucr.org |

| Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates (various lengths) | Nematic (N), Smectic A (SmA) | Ranges between 80-104°C researchgate.net |

| 4-(Decyloxy) benzoic acid | Nematic (N) | Thermodynamic region: 150-160°C (423.2–433.2 K) nih.gov |

Cr = Crystal, N = Nematic, I = Isotropic Liquid

The design of liquid crystalline materials with specific properties is a goal-oriented process guided by established structure-property relationships. For materials based on diazenylbenzoic acids, several key principles apply:

Rigid Core: The linear, rigid structure of the azobenzene-benzoic acid core is the fundamental unit (mesogen) that promotes the formation of ordered phases. ijstr.org

Terminal Substituents: The length and nature of terminal groups, such as alkyl or alkoxy chains, are critical. semanticscholar.org Increasing the length of these flexible chains often promotes the formation of more highly ordered smectic phases over nematic phases and can influence the transition temperatures. researchgate.net

Molecular Polarity: The presence of polar groups, such as the carboxylic acid and azo linkage, can increase intermolecular interactions and enhance the thermal stability of the mesophase. ijstr.orgsemanticscholar.org

Molecular Geometry: While linear, rod-like molecules typically form calamitic (rod-like) liquid crystals, altering the geometry can lead to different behaviors. For instance, using 3-diazenylbenzoic acid instead of the 4-isomer introduces a permanent bend in the molecule, which is a strategy for creating bent-core (banana) liquid crystals that can exhibit unique polar and chiral phases. semanticscholar.org

By systematically modifying these molecular features, it is possible to tune the mesomorphic properties of diazenylbenzoic acid derivatives for potential use in advanced functional materials. ijstr.orgrsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-diazenylbenzoic acid and its derivatives, DFT calculations are instrumental in determining optimized ground state geometries, vibrational frequencies, and various electronic properties. actascientific.comresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G), researchers can accurately predict bond lengths, bond angles, and dihedral angles. actascientific.com These calculations often reveal that the molecule is nearly planar, with an E conformation about the central azo (–N=N–) bond being the most stable. nih.gov The carboxylic acid group typically forms a small dihedral angle with the attached benzene (B151609) ring. nih.gov DFT provides the foundation for more advanced computational analyses, including the study of molecular orbitals and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For molecules similar to this compound, the HOMO is typically localized over the azobenzene (B91143) moiety and the benzene ring not attached to the electron-withdrawing carboxylic acid group, while the LUMO is often distributed over the entire molecule, including the carboxylic acid group. This distribution facilitates intramolecular charge transfer upon electronic excitation. DFT calculations are used to compute the energies of these orbitals and predict the energy gap.

Table 6.1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Azo Dyes Calculated by DFT

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEHOMO-LUMO (eV) |

|---|---|---|---|

| Azo Dye Derivative 1 | -6.53 | -1.57 | 4.96 |

| Azo Dye Derivative 2 | -6.28 | -1.28 | 5.00 |

| Azo Dye Derivative 3 | -5.90 | -2.45 | 3.45 |

| Azo Dye Derivative 4 | -6.12 | -2.78 | 3.34 |

Note: These values are illustrative and are based on data for structurally related azo dyes and porphyrins functionalized with benzoic acid groups. Actual values for this compound would require specific calculations. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. libretexts.org An MEP surface maps the electrostatic potential onto the electron density surface of the molecule. wuxiapptec.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. actascientific.comwuxiapptec.com

For this compound, MEP calculations would show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the azo group, indicating these are the primary sites for electrophilic attack. actascientific.com Conversely, the most positive potential would be found around the hydrogen atom of the carboxylic acid group, confirming its acidic nature and susceptibility to deprotonation or nucleophilic interaction. actascientific.comwuxiapptec.com The aromatic protons would also exhibit some positive potential. These maps provide a clear, intuitive picture of the molecule's charge distribution and reactive sites. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the properties of electronically excited states. rsc.orgaps.org It is particularly effective for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. nih.govresearchgate.net By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π→π* or n→π*). researchgate.netnih.gov

Studies on benzoic acid derivatives and other aromatic compounds have shown that TD-DFT, especially with range-separated functionals like CAM-B3LYP, can provide results in excellent agreement with experimental spectra. researchgate.netnih.gov For this compound, TD-DFT calculations would be expected to predict the characteristic strong π→π* transition of the azobenzene chromophore in the UV region and a weaker n→π* transition at a longer wavelength in the visible region. haramaya.edu.et The method also allows for the investigation of solvent effects on the spectra using models like the Polarizable Continuum Model (PCM). nih.govharamaya.edu.et

Molecular Dynamics Simulations for Conformational Landscapes and Supramolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations can provide valuable insights into its conformational dynamics, flexibility, and interactions with surrounding molecules, such as solvents or other this compound molecules. mdpi.com

A key application of MD is in studying the formation and stability of supramolecular structures. This compound is known to form hydrogen-bonded dimers via its carboxylic acid groups. nih.gov MD simulations can model the dynamic nature of these hydrogen bonds, revealing their lifetimes and the conformational changes associated with dimer formation and dissociation in solution. mdpi.comucl.ac.uk This is crucial for understanding self-assembly processes that precede crystallization. By simulating the molecule in different solvent environments, MD can also elucidate how solvent interactions influence the conformational landscape and the propensity for self-association. ucl.ac.uk

Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions

To gain a quantitative understanding of the intermolecular interactions that govern the crystal packing of this compound, computational tools like Hirshfeld surface analysis are employed. nih.gov This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, generating a unique surface for each molecule. researchgate.net

Prediction of Reaction Mechanisms and Transition States for Diazenylbenzoic Acid Transformations

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This involves locating the stable reactants, products, and, crucially, the transition states that connect them. For transformations involving this compound, such as the E/Z (trans/cis) photoisomerization of the azo group, computational methods can predict the reaction pathways (e.g., rotation or inversion) and calculate the associated activation energy barriers.

Furthermore, reactions involving the carboxylic acid group (e.g., esterification) or electrophilic aromatic substitution on the benzene rings can be modeled. youtube.com By calculating the energies of intermediates and transition states, researchers can determine the most favorable reaction mechanism. patsnap.com For instance, DFT can predict whether substitution occurs preferentially at the ortho, meta, or para position relative to a given substituent by analyzing the stability of the corresponding reaction intermediates (sigma complexes). youtube.com This predictive capability is essential for understanding the reactivity of this compound and designing synthetic pathways.

Applications in Advanced Materials and Chemical Systems Academic Focus

Photoresponsive Materials and Molecular Switches

4-Diazenylbenzoic acid is a derivative of azobenzene (B91143), a class of compounds renowned for their photochromic properties. Aromatic compounds containing the azo functionality (-N=N-) can undergo a reversible transformation between their thermally stable trans (E) isomer and a metastable cis (Z) isomer upon photo-irradiation. nih.gov This photoisomerization behavior is the foundation for their application as molecular photoswitches in a variety of advanced materials. nih.govresearchgate.net The reversible nature of this process allows for the dynamic control of material properties at the molecular level using light as an external stimulus.

The core of this functionality lies in the distinct geometries of the two isomers. The trans isomer is nearly planar and more elongated, while the cis isomer has a bent, more compact structure. This significant change in molecular shape and dipole moment upon isomerization can be harnessed to induce macroscopic changes in the materials into which these molecules are incorporated. The presence of the carboxylic acid group in this compound provides a convenient handle for covalently integrating this photoswitchable unit into larger molecular architectures.

Integration into Polymer Matrices for Optically Tunable Properties

The incorporation of this compound moieties into polymer matrices allows for the fabrication of materials with optically tunable properties. When embedded within a polymer, the photoisomerization of the azobenzene unit can induce changes in the polymer's physical and chemical characteristics. For instance, the reversible change in the shape of the azobenzene unit can alter the free volume within the polymer, leading to changes in properties such as mechanical strength, permeability, and refractive index.

The carboxylic acid group of this compound can be utilized to form covalent bonds with the polymer backbone or side chains through standard esterification or amidation reactions. This ensures that the photoswitchable unit is permanently anchored within the material, allowing for a robust and repeatable photoresponse. The concentration and distribution of the this compound units within the polymer matrix can be tailored to control the magnitude of the photo-induced changes.

| Property Affected by Photoisomerization | Mechanism of Change | Potential Application |

| Refractive Index | Alteration of polymer chain packing and density | Optical data storage, holography |

| Mechanical Modulus | Changes in intermolecular forces and free volume | Photo-actuators, smart textiles |

| Gas Permeability | Modulation of microporosity and diffusion pathways | Smart membranes for gas separation |

| Surface Wettability | Reorientation of polar groups at the polymer surface | Controllable adhesion, microfluidics |

Design of Photoaddressable Surfaces and Actuators

The ability to control molecular arrangement with light makes this compound a valuable component in the design of photoaddressable surfaces and actuators. By grafting a monolayer of this compound onto a surface, the surface properties, such as wettability and adhesion, can be reversibly modulated with light. For example, a surface functionalized with the trans isomer may exhibit a certain contact angle with a liquid, which can be altered upon irradiation with UV light to induce the formation of the more polar cis isomer.

In the context of actuators, the collective, directional molecular motion resulting from the photoisomerization of this compound units within a polymer network can be amplified to generate macroscopic mechanical work. This can be utilized to create photo-responsive actuators that can bend, twist, or contract upon exposure to light. The carboxylic acid group facilitates the alignment and organization of the chromophores within the material, which is crucial for achieving a significant and directional mechanical response.

Ligands in Coordination Chemistry and Metal Complexes

Carboxylic acids are widely employed as multifunctional ligands in coordination chemistry due to their diverse coordination modes. uab.cat The presence of both a carboxylic acid group and a diazenyl group in this compound makes it a versatile ligand for the synthesis of novel metal complexes. dergipark.org.tr The carboxylic acid can coordinate to metal ions in various ways, including monodentate, bidentate chelating, and bridging modes. uab.cat The nitrogen atoms of the azo group can also participate in coordination, leading to the formation of stable chelate rings. dergipark.org.trnih.gov

The combination of these donor atoms allows this compound to form complexes with a wide range of metal ions, leading to the formation of mononuclear, binuclear, and polynuclear structures, as well as coordination polymers. uab.catrsc.org The specific coordination geometry and the resulting properties of the metal complex are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of auxiliary ligands. uab.catnih.gov

Synthesis and Characterization of Metal Chelates with Diazenylbenzoic Acid Ligands

The synthesis of metal chelates with this compound ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Common Characterization Techniques:

Elemental Analysis: To determine the stoichiometry of the metal complex.

Infrared (IR) Spectroscopy: To identify the coordination mode of the carboxylate group and the involvement of the azo nitrogen atoms in coordination. dergipark.org.tr

UV-Vis Spectroscopy: To study the electronic transitions within the ligand and the metal-ligand charge transfer bands. dergipark.org.tr

X-ray Crystallography: To determine the precise three-dimensional structure of the metal complex in the solid state. rsc.org

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complexes. dergipark.org.tr

The IR spectra of these complexes often show a shift in the stretching frequencies of the C=O and N=N bonds upon coordination to the metal ion, providing evidence of ligand-metal bond formation. dergipark.org.tr For example, a downward shift in the C=O stretching frequency is indicative of coordination of the carboxylate group.

| Metal Ion | Proposed Coordination Geometry | Spectroscopic Evidence | Reference |

| Co(II) | Octahedral | Electronic spectra show transitions characteristic of octahedral Co(II). | dergipark.org.tr |

| Ni(II) | Octahedral | Electronic spectra show bands consistent with an octahedral geometry. | dergipark.org.trsemanticscholar.org |

| Cu(II) | Square Planar | Proposed based on spectroscopic and magnetic data. | nih.govsemanticscholar.org |

| Zn(II) | Tetrahedral/Octahedral | Can adopt various geometries depending on other ligands. | uab.catdergipark.org.tr |

Catalytic Activity of Diazenylbenzoic Acid-Metal Complexes in Organic Transformations

Metal complexes containing this compound ligands have shown potential as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating bond formation or cleavage. The ligand can influence the catalytic activity by modifying the electronic properties and steric environment of the metal center.

Components in Functional Polymers and Covalent Organic Frameworks (COFs)

The bifunctional nature of this compound, possessing both a polymerizable carboxylic acid group and a functional azo linkage, makes it an attractive building block for the synthesis of functional polymers and Covalent Organic Frameworks (COFs). nih.govsciopen.com COFs are a class of crystalline porous polymers with highly ordered structures and permanent porosity, which are pre-designable and synthetically controllable. nih.gov

The incorporation of this compound into the backbone of a polymer can impart photoresponsive properties to the material, as discussed in section 7.1.1. In the context of COFs, the rigid and directional nature of the this compound molecule can be exploited to construct well-defined, porous architectures. The carboxylic acid group can participate in condensation reactions to form the framework, while the azo group can be either a part of the structural linkage or a functional pendant group within the pores.

The use of substituted benzoic acids has been shown to play a dual role in the synthesis of some COFs, acting as both a catalyst for imine condensation and a stabilizer for the resulting colloidal particles. digitellinc.comosti.gov This suggests that this compound could similarly be employed in the synthesis of photoresponsive COFs. The ability to postsynthetically modify COFs further expands the possibilities for introducing functionality. nih.gov For instance, a COF constructed with a non-photoresponsive linker could be functionalized with this compound to introduce photoswitchable properties.

The integration of the photoisomerizable azobenzene unit into the robust and porous framework of a COF could lead to the development of "smart" materials with applications in areas such as controlled guest uptake and release, photo-switchable catalysis, and light-responsive membranes.

Sensing Applications: Mechanistic Basis for Colorimetric and Fluorescent Chemo/Biosensors

The inherent photochromic and pH-sensitive nature of the azobenzene unit within this compound and its derivatives makes them promising candidates for the development of colorimetric and fluorescent sensors. The sensing mechanism is rooted in the electronic and structural changes that the molecule undergoes in response to external stimuli.

pH-Responsive Behavior as Acid-Base Indicators (Mechanistic Aspect)

Azo compounds, including derivatives of this compound, are well-established as acid-base indicators due to the pH-dependent electronic transitions within the molecule. While direct and extensive research on this compound as a standalone pH indicator is not prevalent in the reviewed literature, the behavior of its derivatives provides a clear mechanistic insight.

A notable example is the synthesized azo compound, [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid] (p-ABAαN), which has been investigated as an effective acid-base indicator. This derivative exhibits distinct and sharp color changes in acidic, neutral, and alkaline media, making it a suitable substitute for conventional indicators like phenolphthalein and methyl orange in various acid-base neutralization reactions. The observed color change is attributed to the alteration in the electronic state of the azo chromophore upon protonation or deprotonation of the acidic and basic functional groups within the molecule. In acidic solution, an ethanolic solution of p-ABAαN appears yellow, while it turns pink in an alkaline medium. This transition is a direct consequence of the change in the extent of electronic conjugation within the molecule as the pH of the environment changes.

The underlying mechanism involves the protonation and deprotonation of the molecule's functional groups, which in turn affects the electronic charge distribution across the entire conjugated system, including the central diazenyl (-N=N-) bond. This change in electron density alters the energy required for electronic transitions (π-π* and n-π* transitions), resulting in a shift in the wavelength of maximum absorption (λmax) of visible light and, consequently, a visible color change.

Interactive Table: Colorimetric Response of a this compound Derivative

| pH Environment | Observed Color |

| Acidic | Yellow |

| Neutral | Intermediate Color |

| Alkaline | Pink |

This data is based on the reported behavior of [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid].

The development of fluorescent chemosensors based on azo compounds often involves the integration of a fluorophore into the molecular structure. The azo unit can act as a quencher of fluorescence through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). The binding of an analyte can disrupt these quenching mechanisms, leading to a "turn-on" fluorescent signal. While specific examples focusing solely on this compound are limited, the principle has been demonstrated with other phenylazo-based fluorescent probes. For instance, a novel phenylazo-based probe was designed for the detection of hypochlorous acid, where the oxidation of the phenylazo group by the analyte restores the fluorescence of a rhodol moiety.

Precursors for Advanced Organic Electronic Materials (e.g., Charge Transfer Complexes)

This compound, with its electron-rich and electron-deficient moieties, possesses the fundamental characteristics to act as a building block for charge-transfer (CT) complexes, which are crucial components in various organic electronic materials. A charge-transfer complex is an assembly of two or more molecules, or of different parts of one large molecule, in which a fraction of electronic charge is transferred between the molecular entities.

While the direct synthesis of charge-transfer complexes from this compound is not extensively detailed in the available research, the broader class of azobenzene derivatives is of significant interest in this field. The ability of the azobenzene unit to undergo trans-cis isomerization upon photo-irradiation allows for the dynamic control over the self-assembly and, consequently, the charge-transfer properties of the resulting materials.

Research on a related compound, azodibenzoic acid, demonstrates the potential for creating ordered supramolecular structures. The trans-isomer of azodibenzoic acid self-assembles into infinite hydrogen-bonded linear tapes. In contrast, the cis-isomer forms cyclic tetramers through hydrogen bonding. These different higher-order structures, controlled by light, can influence the electronic interactions between molecules, a key factor in the performance of organic electronic devices. This photo-controlled self-assembly offers a pathway to modulate charge transport and other electronic properties in materials.

The design of novel charge-transfer complexes is a subject of ongoing research, with applications in materials science. The general principle involves pairing an electron donor with an electron acceptor. The carboxylic acid group in this compound can be modified to tune its electron-donating or -accepting properties, making it a versatile precursor for a range of CT materials.

Role in Supramolecular Catalysis and Host-Guest Chemistry

The rigid, linear structure of this compound, combined with its functional groups capable of forming non-covalent interactions, makes it an excellent candidate for applications in supramolecular chemistry, particularly in host-guest systems.

A specific and well-documented example involves a derivative of this compound, 4-(4-(hexyloxy)phenylazo)benzoate sodium (HPB). This amphiphilic molecule has been shown to form multiple-responsive supramolecular vesicles through host-guest complexation with β-cyclodextrin (β-CD). In this system, the azobenzene moiety of HPB acts as a "guest" that is encapsulated within the hydrophobic cavity of the β-cyclodextrin "host". The formation of these inclusion complexes, HPB@β-CD, leads to their self-assembly into vesicular structures.

The resulting supramolecular vesicles exhibit remarkable responsiveness to various stimuli:

Photo-responsiveness: The reversible assembly and disassembly of the vesicles can be controlled by irradiating with UV and visible light, which induces the trans-cis isomerization of the azobenzene group.

pH-responsiveness: Adjusting the pH of the solution can trigger a reversible phase transformation between vesicles and microbelts.

Competitive Guest Response: The addition of a competitive guest molecule, such as 1-adamantane carboxylic acid sodium, which has a strong affinity for the β-CD cavity, leads to the displacement of HPB and the transformation of vesicles into micelles.

Enzyme Responsiveness: The vesicles can be disassembled by the addition of α-amylase, an enzyme that can hydrolyze cyclodextrin.

Host Concentration Response: The vesicles are also sensitive to the concentration of the host, with an excess of β-cyclodextrin leading to their disruption.

This research highlights the potential of this compound derivatives in creating sophisticated, multi-stimuli-responsive supramolecular systems with potential applications in areas such as controlled drug delivery and smart materials. While the direct role of this compound in supramolecular catalysis is not yet well-established in the literature, its ability to form well-defined, responsive host-guest assemblies suggests a promising avenue for future research in designing catalytic systems where the catalytic activity can be switched on or off by external stimuli.

Derivatization Strategies for Analytical and Mechanistic Studies

Chemical Derivatization for Enhanced Spectroscopic Detection

Chemical modification of 4-diazenylbenzoic acid is a key strategy to overcome limitations in spectroscopic detection, such as low ionization efficiency in mass spectrometry or the absence of a native fluorophore for fluorescence detection.

High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers high sensitivity and selectivity but requires the analyte to be fluorescent. Since this compound is not natively fluorescent, derivatization of its carboxylic acid group with a fluorescent tag is a common approach. This involves reacting the carboxyl group with a fluorescent labeling reagent to form a highly fluorescent ester derivative.

A widely used class of reagents for this purpose is the coumarins, such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc). The reaction typically proceeds via nucleophilic substitution, where the carboxylate anion of this compound attacks the bromomethyl group of the reagent, forming a stable, fluorescent ester. This derivatization significantly lowers the limit of detection, allowing for the quantification of trace amounts of the acid in various matrices.

Table 1: Common Fluorescent Tagging Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Reactive Group | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|---|

| 4-Bromomethyl-7-methoxycoumarin | Br-Mmc | Bromomethyl | ~328 | ~380 |

| 9-Anthryldiazomethane | ADAM | Diazomethane | ~365 | ~412 |

This table is interactive. You can sort and filter the data.

In liquid chromatography-mass spectrometry (LC-MS), carboxylic acids like this compound are typically analyzed in negative ion mode. However, this can suffer from lower sensitivity and matrix effects. Charge reversal derivatization converts the acidic analyte into a derivative with a permanent positive charge, allowing for more sensitive analysis in positive ion mode.

This is achieved by amidating the carboxylic acid with a reagent containing a quaternary ammonium (B1175870) or pyridinium (B92312) group. A common reagent for this purpose is N-(4-aminomethylphenyl)pyridinium (AMPP). The derivatization results in a stable amide linkage and introduces a fixed positive charge, which significantly enhances the ionization efficiency during electrospray ionization (ESI). This strategy has been shown to improve sensitivity by several orders of magnitude for various carboxylic acids. nih.govresearchgate.net

Table 2: Charge Reversal Derivatization Reagents for Carboxylic Acids

| Reagent Name | Abbreviation | Charged Moiety | Ionization Mode |

|---|---|---|---|

| N-(4-aminomethylphenyl)pyridinium | AMPP | Pyridinium | Positive |

| Girard's Reagent T | GirT | Quaternary Ammonium | Positive |

This table is interactive. You can sort and filter the data.

Isotope-Coded Derivatization for Quantitative Analysis

Isotope-coded derivatization (ICD) is a powerful technique for accurate quantification in mass spectrometry. This method involves using a pair of derivatizing reagents that are chemically identical but isotopically distinct (e.g., containing deuterium (B1214612) (d) or carbon-13 (¹³C) in one of the pair). The sample containing the analyte is derivatized with the "light" version of the reagent, while a known amount of an internal standard is derivatized with the "heavy" version.

The two are then mixed and analyzed by LC-MS. The chemically identical derivatives co-elute, and the ratio of the peak areas of the light and heavy forms provides a precise quantification of the analyte. For this compound, its carboxylic acid group can be targeted with isotope-coded reagents. For instance, a newly developed reagent, N-(2-aminoethyl)-4-(diethylamino)benzamide (ADB) and its deuterium-coded analog, d-ADB, have been used for the quantification of hydroxybenzoic acids, which are structurally similar to this compound. nih.gov

Table 3: Examples of Isotope-Coded Derivatization Reagents for Carboxylic Acids

| Reagent Pair (Light/Heavy) | Isotope Label | Mass Difference (Da) | Application |

|---|---|---|---|

| d₀/d₄-2-picolylamine | Deuterium | 4 | Quantitative Metabolomics |

| ¹²C/¹³C-Dansyl chloride | Carbon-13 | Variable | Amine and Phenol (B47542) Analysis |

This table is interactive. You can sort and filter the data.

In-Tissue Derivatization for Imaging Mass Spectrometry (Focus on Methodological Development)